N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
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Overview
Description
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under controlled conditions.
Synthesis of 4-(2-phenylmorpholino)butylamine: This involves the alkylation of 2-phenylmorpholine with 1,4-dibromobutane, followed by reduction.
Formation of the oxalamide linkage: The final step involves the reaction of 4-(2-phenylmorpholino)butylamine with oxalyl chloride in the presence of tert-butylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylmorpholino moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The phenylmorpholino moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The oxalamide linkage may facilitate binding through hydrogen bonding and van der Waals interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)ethyl)oxalamide
- N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)propyl)oxalamide
- N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)hexyl)oxalamide
Uniqueness
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide stands out due to its specific butyl linkage, which may confer unique steric and electronic properties compared to its ethyl, propyl, and hexyl analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPBBGKKYRQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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